

CCR4 as a Therapeutic Target in Oncology: A Technical Guide

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Compound of Interest

Compound Name: CCR4 antagonist 4

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Executive Summary

C-C chemokine receptor 4 (CCR4) has emerged as a compelling therapeutic target in oncology due to its dual role in promoting tumor progression. It is frequently expressed on the surface of various cancer cells, particularly T-cell malignancies, and plays a crucial role in the recruitment of immunosuppressive regulatory T cells (Tregs) into the tumor microenvironment (TME). This guide provides an in-depth technical overview of CCR4 as a therapeutic target, summarizing the core biological principles, therapeutic strategies, clinical landscape, and key experimental protocols for research and development.

The Biology of CCR4 in Cancer

CCR4 and its Ligands

CCR4, also known as CD194, is a G protein-coupled receptor (GPCR) that is integral to immune cell trafficking.^[1] Its primary ligands are the chemokines CCL17 (Thymus and Activation-Regulated Chemokine, TARC) and CCL22 (Macrophage-Derived Chemokine, MDC).^[2] In the context of cancer, tumor cells and associated stromal cells often secrete high levels of CCL17 and CCL22, creating a chemokine gradient that attracts CCR4-expressing cells to the TME.^[3]

Role in the Tumor Microenvironment

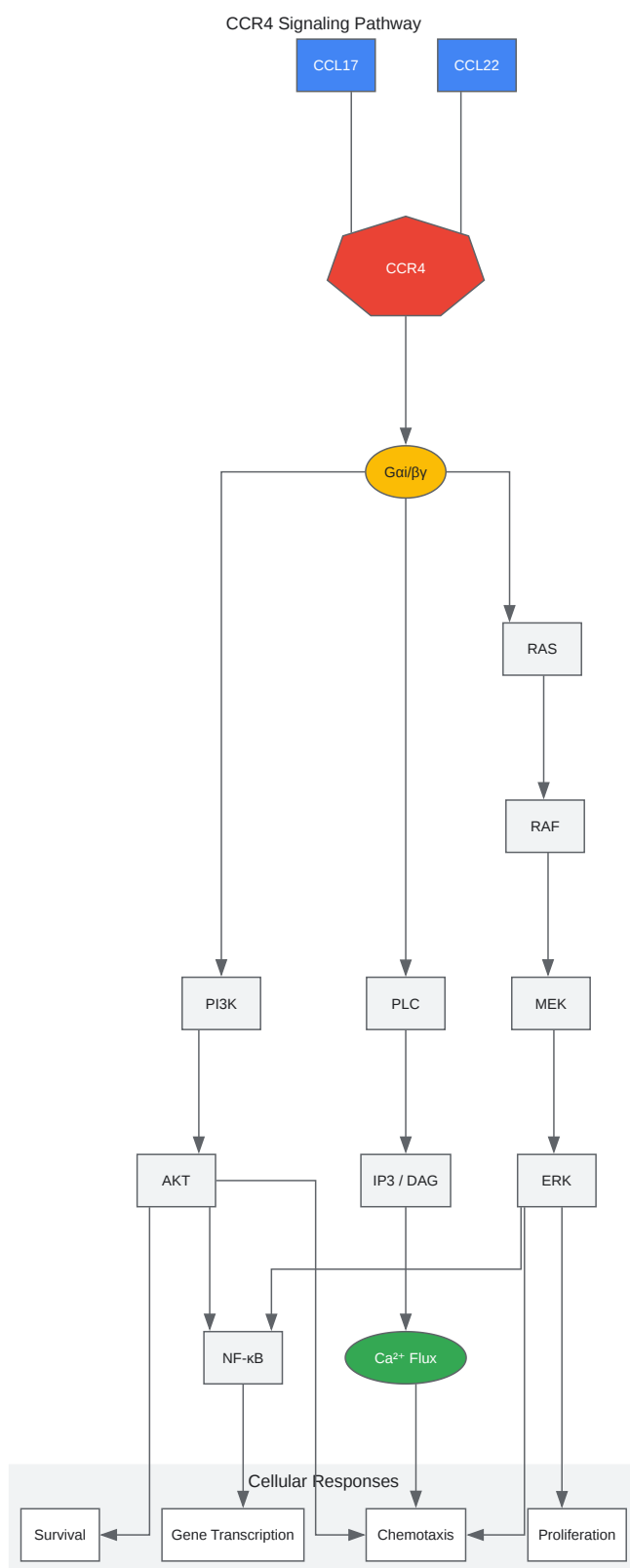
A critical function of the CCR4/CCL17/CCL22 axis in oncology is the recruitment of Tregs (CD4+FOXP3+ T cells) into the tumor.[3] Tregs are potent suppressors of anti-tumor immunity, and their presence in the TME is often associated with a poor prognosis for cancer patients.[3] By attracting Tregs, tumors can effectively evade immune surveillance and destruction. In addition to Tregs, CCR4 is also expressed on other immune cell subsets, including Th2 and Th17 cells, which can further contribute to an immunosuppressive TME.

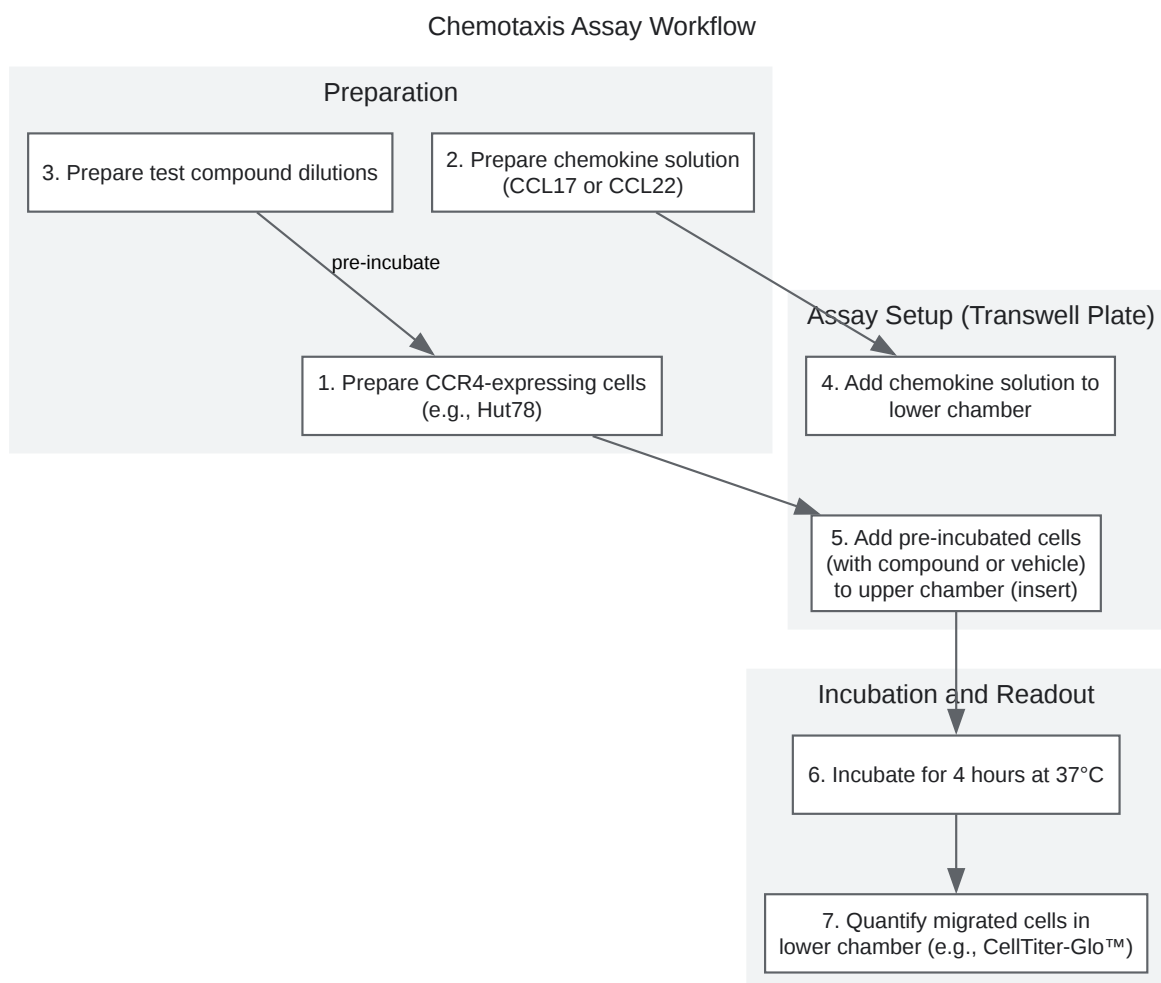
Expression in Malignant Cells

Beyond its role in immune cell trafficking, CCR4 is directly expressed on the surface of various cancer cells, particularly hematologic malignancies. High CCR4 expression is a hallmark of Adult T-cell Leukemia/Lymphoma (ATL) and is also found in a significant subset of patients with Cutaneous T-cell Lymphoma (CTCL), including Mycosis Fungoides (MF) and Sézary Syndrome (SS). CCR4 expression has also been reported in various solid tumors, including breast, gastric, lung, and renal cancers, where it is often associated with metastasis and poor clinical outcomes.

CCR4 Signaling Pathway

Upon binding of its ligands, CCL17 or CCL22, CCR4 initiates a cascade of downstream signaling events. As a GPCR, it couples to G α i proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. More importantly, ligand binding activates several key signaling pathways that promote cell migration, proliferation, and survival. These include the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade. In colorectal cancer, for instance, CCR4 has been shown to promote metastasis via an ERK/NF- κ B/MMP13 signaling axis.





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